physical properties of 6-(Aminomethyl)nicotinonitrile
physical properties of 6-(Aminomethyl)nicotinonitrile
An In-depth Technical Guide to the Physical Properties of 6-(Aminomethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Aminomethyl)nicotinonitrile, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with both a reactive aminomethyl group and a cyano group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.
This technical guide provides a comprehensive overview of the core . As a self-validating document, it not only presents available data but also explains the scientific principles behind these properties and outlines detailed, field-proven methodologies for their experimental determination. This approach is designed to equip researchers with the necessary information to handle, analyze, and implement this compound with confidence and precision.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity. 6-(Aminomethyl)nicotinonitrile is systematically named and identified by several key descriptors.
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IUPAC Name: 6-(Aminomethyl)pyridine-3-carbonitrile
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Synonyms: 5-Cyano-2-picolylamine
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CAS Number: 782428-98-2 (for the free base)[1]
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Molecular Formula: C₇H₇N₃[1]
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Molecular Weight: 133.15 g/mol [1]
The structure consists of a pyridine ring with a cyano (-C≡N) group at the 3-position and an aminomethyl (-CH₂NH₂) group at the 6-position. The presence of the basic amino group and the polar nitrile group on the aromatic pyridine scaffold dictates its chemical reactivity and physical behavior.
Core Physicochemical Properties
The physical properties of a compound are a direct manifestation of its molecular structure. While extensive experimental data for 6-(Aminomethyl)nicotinonitrile is not widely published, we can compile the available information and predict other properties based on its structural analogues.
| Property | Value | Source Type |
| Appearance | White to off-white crystalline solid (Expected) | Inferred |
| Molecular Weight | 133.15 g/mol | Experimental[1] |
| Melting Point | Not available | - |
| Boiling Point | 321.2 ± 42.0 °C | Predicted[2] |
| Density | 1.18 ± 0.1 g/cm³ | Predicted[2] |
| pKa | 3.79 ± 0.49 (for a related structure) | Predicted[2] |
Note: Predicted values are for the closely related structure 6-Amino-5-methylnicotinonitrile and should be used as estimations only.
Melting Point: A Gauge of Purity and Lattice Energy
This method provides a reliable and accessible means of determining the melting range.
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Sample Preparation: Finely powder a small amount of dry 6-(Aminomethyl)nicotinonitrile.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Determination:
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Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
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Validation: A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Boiling Point and Thermal Stability
The predicted high boiling point suggests strong intermolecular forces, likely hydrogen bonding from the aminomethyl group and dipole-dipole interactions from the nitrile and pyridine moieties. Direct distillation at atmospheric pressure may not be feasible as decomposition could occur at such high temperatures. Vacuum distillation is the preferred method for purification if required.
Solubility Profile
Solubility is a critical parameter for reaction setup, purification (crystallization), and formulation. The structure of 6-(Aminomethyl)nicotinonitrile, with its polar functional groups (amino, nitrile) and aromatic ring, suggests a nuanced solubility profile.
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Expected Solubility:
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Likely soluble due to hydrogen bonding capabilities of the -NH₂ group. The basicity of the amino group and pyridine nitrogen will enhance solubility in acidic aqueous solutions.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to strong dipole-dipole interactions.
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Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have low solubility.
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A systematic approach is crucial for accurately mapping the solubility profile.
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Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, acetone, toluene, dichloromethane).
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Sample Preparation: Weigh approximately 10 mg of 6-(Aminomethyl)nicotinonitrile into a series of small, labeled vials.
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Solvent Addition: Add the selected solvent to the first vial in 0.1 mL increments.
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Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution.
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Classification:
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Soluble: If dissolved in < 1 mL.
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Slightly Soluble: If requires > 1 mL but < 5 mL.
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Insoluble: If not fully dissolved after adding 5 mL.
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Documentation: Record the results systematically in a table for easy reference. This self-validating record is essential for reproducible process development.
Spectroscopic Characterization Workflow
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following diagram illustrates a typical workflow for the characterization of a novel compound like 6-(Aminomethyl)nicotinonitrile.
Caption: Workflow for the physicochemical characterization of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aminomethyl protons, the three aromatic protons on the pyridine ring, and the N-H protons of the amino group. The chemical shifts (δ) and coupling constants (J) will confirm the substitution pattern.
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Expected Signals: A singlet for the -CH₂- group, three distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the pyridine protons, and a broad singlet for the -NH₂ protons which may exchange with D₂O.
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¹³C NMR (Carbon-13 NMR): This technique reveals the number of unique carbon environments.
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Expected Signals: Seven distinct signals are expected: five for the sp² carbons of the pyridine ring, one for the sp³ carbon of the aminomethyl group, and one for the nitrile carbon (typically downfield, ~115-125 ppm).
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Sample Preparation: Accurately weigh 5-10 mg of 6-(Aminomethyl)nicotinonitrile and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons like amines.
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Instrument Setup: Place the NMR tube in the spectrometer.
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Data Acquisition: Acquire the ¹H spectrum first. Following this, acquire the ¹³C spectrum, which will require a longer acquisition time.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
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Expected Characteristic Peaks:
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N-H Stretch: A medium to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
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C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic -CH₂-).
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C≡N Stretch: A sharp, strong absorption around 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.
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C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.
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N-H Bend: A medium absorption around 1590-1650 cm⁻¹.
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Mass Spectrometry (MS)
MS provides the molecular weight of the compound and can offer structural information through fragmentation patterns.
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Expected Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular weight (m/z = 133.15) would confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass to further validate the elemental composition.
Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
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Storage Conditions: It is recommended to store 6-(Aminomethyl)nicotinonitrile in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. For long-term stability, storage in a cool, dry place, such as a refrigerator (2–8 °C), is advisable.[2]
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Handling Precautions: As with many nitrile- and amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]
Conclusion
6-(Aminomethyl)nicotinonitrile is a valuable chemical intermediate whose physical properties are dictated by its unique combination of functional groups. This guide has synthesized the available data and provided a framework of robust, standardized protocols for its complete physicochemical characterization. By adhering to these methodologies, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible results in their synthetic and developmental endeavors.
